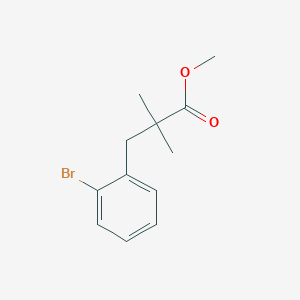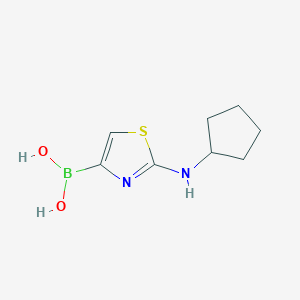
3-(3-methylpyrrolidin-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylpyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the indole and pyrrolidine moieties in its structure allows for unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core. One common method involves the cyclization of a suitable precursor, such as 3-(2-bromoethyl)-1H-indole, with 3-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid or 3-(3-methylpyrrolidin-3-yl)indole-2-carboxylic acid.
Reduction: Formation of 3-(3-methylpyrrolidin-3-yl)-1H-indoline.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(3-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-methylpyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and selectivity through its conformational flexibility.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-methylpyrrolidin-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
3-(3-methylpyrrolidin-3-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole.
3-(3-methylpyrrolidin-3-yl)-1H-quinoline: Features a quinoline ring in place of the indole.
Uniqueness
3-(3-methylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. The indole ring provides aromaticity and potential for π-π interactions, while the pyrrolidine ring offers conformational flexibility and additional sites for functionalization.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-(3-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-13(6-7-14-9-13)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,14-15H,6-7,9H2,1H3 |
Clave InChI |
KZYZYEZRWGAFLX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


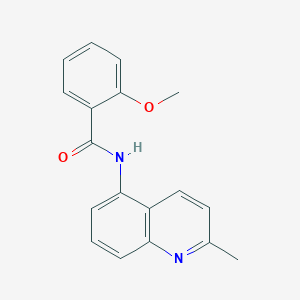
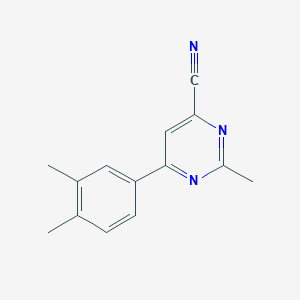
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
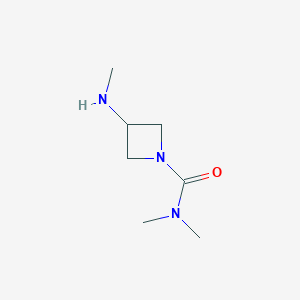
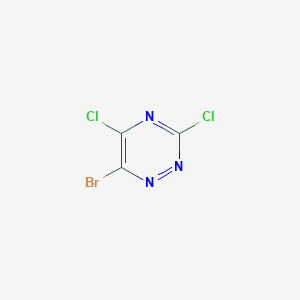
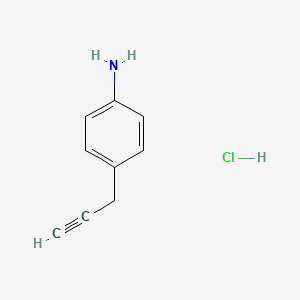
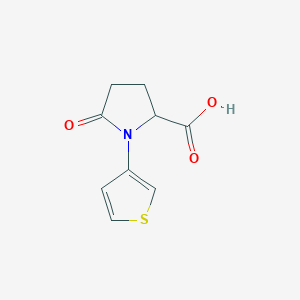
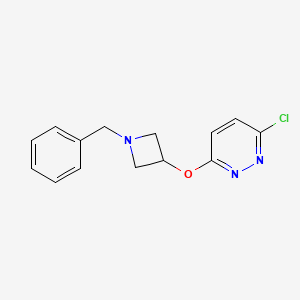
![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
